molecular formula C18H22O4 B3967336 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) CAS No. 4110-58-1

3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione)

Cat. No. B3967336
CAS RN: 4110-58-1
M. Wt: 302.4 g/mol
InChI Key: WFKBWPJGMKVMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione), commonly known as dibenzoylmethane (DBM), is a chelating agent that has been widely used in scientific research for its various properties. DBM is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 105-106°C. It is commonly used in the synthesis of various organic compounds and has been found to have a range of biological activities.

Mechanism of Action

The mechanism of action of 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) is not fully understood. However, it is believed to act as a chelating agent for metal ions, which can lead to the inhibition of various enzymes and proteins. 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has also been found to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has been found to have neuroprotective effects, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has also been found to have low toxicity, making it a safe compound to use in experiments. However, 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has some limitations, including its limited solubility in water and its tendency to form complexes with other compounds.

Future Directions

There are several future directions for the use of 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) in scientific research. One potential area of research is the development of new drugs that utilize 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) as a chelating agent. 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) could also be used in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) and its potential applications in various fields of research.

Scientific Research Applications

3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has been widely used in scientific research due to its various properties. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has also been used as a chelating agent for metal ions such as copper, iron, and zinc. This property has been utilized in the development of new drugs and in the treatment of various diseases.

properties

IUPAC Name

3-[[4-(2-acetyl-3-oxobutyl)phenyl]methyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-11(19)17(12(2)20)9-15-5-7-16(8-6-15)10-18(13(3)21)14(4)22/h5-8,17-18H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKBWPJGMKVMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)CC(C(=O)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303853
Record name 3,3'-[1,4-Phenylenebis(methylene)]di(pentane-2,4-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4110-58-1
Record name NSC162741
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-[1,4-Phenylenebis(methylene)]di(pentane-2,4-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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